![molecular formula C24H21BrN2O2 B3036364 2-(4-benzoylphenyl)-2-(4-bromophenyl)-N-(dimethylaminomethylidene)acetamide CAS No. 339115-38-7](/img/structure/B3036364.png)
2-(4-benzoylphenyl)-2-(4-bromophenyl)-N-(dimethylaminomethylidene)acetamide
Overview
Description
2-(4-Benzoylphenyl)-2-(4-bromophenyl)-N-(dimethylaminomethylidene)acetamide, commonly referred to as BBA, is a synthetic compound with a wide range of applications in scientific research. BBA is primarily used as a substrate to study enzyme activities and protein-ligand interactions. It has been used in a variety of biochemical and physiological studies, including those involving the enzymes acetylcholinesterase and butyrylcholinesterase. BBA has also been used to study the mechanisms of drug action and to identify potential drug targets.
Scientific Research Applications
Synthesis and Biodistribution in Imaging
- This compound has been explored in the context of positron emission tomography (PET) imaging, particularly as a ligand for investigating central neurokinin(1) (NK1) receptors. Studies on synthesis and biodistribution of related compounds like [11C]R116301, which share structural similarities, demonstrate potential applications in imaging brain receptors (Van der Mey et al., 2005).
Potential as Anticancer Agents
- Derivatives of this compound have been synthesized and evaluated for anticancer properties. For instance, a series of diamide-coupled benzophenone analogues demonstrated significant in vitro cytotoxic and antiproliferative effects on multiple cancer cell types. One compound, in particular, showed promise in regressing tumor growth in vivo, indicating its potential as an anticancer drug (Zabiulla et al., 2016).
Crystallographic and Structural Studies
- The structural characteristics of related acetamide compounds have been analyzed through crystallography, offering insights into their molecular geometry and potential interactions. This kind of research is fundamental for understanding how these compounds behave at a molecular level and can influence their application in various fields, such as drug design (Xiao et al., 2009).
Synthetic Utility in Organic Chemistry
- Research has also focused on the synthetic utility of related dimethylamino compounds in organic chemistry. For example, they react with vicinal cis-diols to form cyclic acetals, useful as temporary protecting groups in organic synthesis. This highlights their broader application in chemical synthesis and potential utility in various industrial processes (Hanessian & Moralioglu, 1972).
Anticancer, Anti-Inflammatory, and Analgesic Activities
- Some derivatives have been studied for their anticancer, anti-inflammatory, and analgesic properties. This research provides a basis for the development of new therapeutic agents that can target multiple conditions, offering a multifaceted approach to treatment (Rani et al., 2014).
properties
IUPAC Name |
2-(4-benzoylphenyl)-2-(4-bromophenyl)-N-(dimethylaminomethylidene)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O2/c1-27(2)16-26-24(29)22(18-12-14-21(25)15-13-18)17-8-10-20(11-9-17)23(28)19-6-4-3-5-7-19/h3-16,22H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLALCRQREVPKHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzoylphenyl)-2-(4-bromophenyl)-N-((dimethylamino)methylene)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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